N-(4-aminophenyl)-3-chlorobenzamide

Description

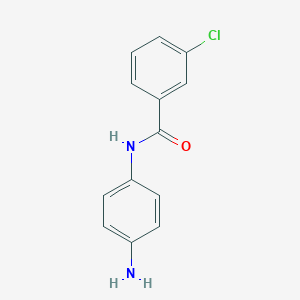

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-3-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHNNYUNGVIXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Aminophenyl 3 Chlorobenzamide and Analogues

Direct Synthesis of N-(4-aminophenyl)-3-chlorobenzamide

The direct synthesis of the target compound is typically achieved through a two-step process that involves the formation of an amide linkage followed by the reduction of a nitro group to the essential primary amine.

The formation of the amide bond is a critical step in the synthesis of this compound. This is commonly achieved by an acylation reaction between a reactive derivative of 3-chlorobenzoic acid and p-nitroaniline. The nitro group serves as a protected form of the amine, which will be revealed in a subsequent step.

A general approach involves activating the carboxylic acid, 3-chlorobenzoic acid, to make it more susceptible to nucleophilic attack by the amine. A common method is the conversion of the carboxylic acid to its corresponding acyl chloride. For instance, 3-chlorobenzoic acid can be reacted with thionyl chloride (SOCl₂) to produce 3-chlorobenzoyl chloride. researchgate.net This highly reactive acyl chloride is then treated with p-nitroaniline in a suitable solvent like dichloromethane (B109758) (DCM), often in the presence of a base such as triethylamine (B128534) (TEA) to neutralize the HCl byproduct. researchgate.net This reaction, known as the Schotten-Baumann reaction, is an efficient method for creating the amide linkage, resulting in the precursor N-(4-nitrophenyl)-3-chlorobenzamide. mdpi.com

Alternative coupling reagents can also be employed to facilitate the amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. Reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form the amide bond under milder conditions. nih.govgoogle.com

Table 1: Key Reagents in Acylation Reactions for Benzamide (B126) Synthesis

| Reagent/Catalyst | Role | Reference |

|---|---|---|

| Thionyl chloride (SOCl₂) | Carboxylic acid activation (forms acyl chloride) | researchgate.net |

| Triethylamine (TEA) | Base (HCl scavenger) | researchgate.net |

| N,N'-diisopropylcarbodiimide (DIC) | Coupling agent | nih.govgoogle.com |

Once the N-(4-nitrophenyl)-3-chlorobenzamide intermediate is formed, the final step in the direct synthesis is the reduction of the nitro group to a primary amino group. This transformation is crucial for obtaining the desired this compound.

A widely used and efficient method for this reduction is catalytic hydrogenation. The nitro compound is dissolved in a solvent like ethanol (B145695) and subjected to a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net This method is known for its high yields and clean reaction profile.

Alternatively, metal-acid systems can be employed for the reduction. A combination of iron powder and an ammonium (B1175870) chloride solution in a solvent such as methanol (B129727) provides an effective and less hazardous alternative to other reducing agents. chemicalbook.com The reaction is typically carried out under reflux conditions. Other systems, such as zinc powder in the presence of sodium hydroxide, have also been reported for the reduction of similar nitro-aromatic compounds. google.com Hydroiodic acid (HI) is another potent reducing agent for converting aromatic nitro groups to amines. nih.gov

Table 2: Common Methods for Nitro Group Reduction

| Reagents | Conditions | Reference |

|---|---|---|

| H₂, Pd/C | Ethanol solvent, room temperature | researchgate.net |

| Iron powder, Ammonium chloride | Methanol solvent, reflux | chemicalbook.com |

| Zinc powder, Sodium hydroxide | Not specified | google.com |

Derivatization Strategies for this compound Analogues

The core structure of this compound can be systematically modified to generate a wide range of analogues. These strategies involve adding functional groups to the aromatic rings, altering the aminophenyl portion, or replacing the benzamide scaffold with other structures.

Additional functional groups can be introduced onto either the 3-chlorobenzamide (B146230) or the N-(4-aminophenyl) rings to explore structure-activity relationships. This is typically achieved by starting with appropriately substituted precursors. For example, to introduce a methoxy (B1213986) group onto the benzamide ring, 4-methoxy-3-(methylamino)benzoic acid can be used as the starting material instead of 3-chlorobenzoic acid. nih.gov Similarly, starting with 3-nitro-4-chlorobenzoic acid allows for the synthesis of analogues with an additional chlorine atom on the benzamide ring. google.com These substituted precursors then undergo the same fundamental reactions of amide bond formation and nitro group reduction.

The aminophenyl moiety offers several avenues for modification. The primary amino group can be alkylated or used as a nucleophile to react with various electrophiles. For instance, the reaction of amino-N-phenylbenzamides with α-haloketones in the presence of a base like potassium carbonate leads to the monoalkylation of the amino group. nih.gov

Another derivatization strategy involves using different aniline (B41778) derivatives in the initial acylation step. Instead of p-nitroaniline, anilines with different substitution patterns can be used to generate a variety of analogues. Furthermore, the aminophenyl group can be replaced entirely. For example, N-(4-aminophenyl)piperidine has been used as a derivatization tag, which effectively replaces the phenylamine with a piperidinyl-aniline structure to enhance analytical detection. rowan.edunsf.govresearchwithrowan.com

The benzamide scaffold itself can be altered, or heterocyclic rings can be incorporated into the structure to create novel analogues. This often involves reacting a core amine intermediate with various heterocyclic electrophiles. For example, an amine-containing precursor can be reacted with chloro-substituted heterocycles like 2-chloropyrimidine (B141910) or 4-chloroquinazoline. nih.gov This synthetic route allows for the introduction of pyrimidine (B1678525) and quinazoline (B50416) rings, respectively, leading to compounds with significantly different structural and electronic properties. nih.gov These reactions typically proceed via nucleophilic aromatic substitution, where the amino group displaces the chlorine on the heterocyclic ring. nih.gov

Table 3: Examples of Heterocyclic Scaffolds Incorporated into Benzamide Analogues

| Reactant | Resulting Heterocyclic Moiety | Reference |

|---|---|---|

| 2-chloropyrimidine | Pyrimidinyl | nih.gov |

| 4-chloroquinazoline | Quinazolinyl | nih.gov |

| 4-chloro-7-fluoroquinazoline | 7-fluoroquinazolinyl | nih.gov |

General Synthetic Considerations and Methodological Advancements

The synthesis of N-arylbenzamides, including this compound and its analogues, has traditionally relied on the coupling of a carboxylic acid (or its activated derivative, such as an acyl chloride) with an amine. researchgate.netresearchgate.net While effective, these methods often require stoichiometric activating agents, which can lead to significant waste. semanticscholar.orgnih.gov Consequently, modern organic synthesis has seen a substantial shift towards the development of more efficient, sustainable, and atom-economical methodologies. researchgate.netucl.ac.uk This has spurred advancements in two key areas: the use of catalytic systems to facilitate amide bond formation and the application of emerging technologies like microwave irradiation to accelerate reactions and improve yields. semanticscholar.orgarkat-usa.org These advanced approaches aim to overcome the thermodynamic and kinetic barriers of amidation under milder conditions, with broader substrate scopes and improved environmental credentials. semanticscholar.orgucl.ac.uk

Catalytic Approaches in Benzamide Synthesis

Catalytic methods for amide bond formation represent a significant advancement over traditional stoichiometric approaches by offering greener and more efficient pathways. semanticscholar.org These strategies often involve the direct coupling of carboxylic acids and amines, avoiding the need for pre-activation of the carboxylic acid. Research in this area has explored a variety of catalytic systems, including those based on boronic acids, transition metals, and photoredox catalysis. semanticscholar.orgnih.govresearchgate.net

Boronic acids are particularly attractive catalysts as they are generally inexpensive, stable in air, and exhibit low toxicity. researchgate.net They are effective in promoting direct amidation, often under azeotropic water removal conditions. ucl.ac.uk Transition metal catalysts, utilizing elements like zirconium, copper, and nickel, have also been developed for amide synthesis. researchgate.netresearchgate.netsorbonne-nouvelle.frnih.gov For instance, a nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has been reported for producing enantioenriched α-arylbenzamides under mild conditions. nih.govuzh.ch

More recently, visible-light photoredox catalysis has emerged as a powerful tool, enabling unique redox transformations for amide synthesis without the need for sacrificial oxidants or reductants. researchgate.netnih.gov These methods provide robust alternatives to classic condensation strategies and can be applied to a wide variety of starting materials. nih.gov

| Catalytic System | Catalyst Examples | Key Features |

| Boron-Based | Phenylboronic Acid, n-Butylboronic Acid | Inexpensive, low toxicity, air-stable; often requires water removal. researchgate.netucl.ac.uk |

| Transition Metal | Zirconium, Copper, Nickel Complexes | Enables novel transformations like asymmetric hydroarylation. researchgate.netresearchgate.netsorbonne-nouvelle.frnih.gov |

| Photoredox | Ruthenium or Iridium Complexes | Uses visible light; enables radical-based reactions under mild conditions. nih.gov |

Emerging Synthetic Techniques (e.g., Microwave-Assisted Reactions)

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. arkat-usa.org Compared to conventional heating methods, microwave irradiation offers rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. arkat-usa.orgresearchgate.netmdpi.com This efficiency often leads to higher product yields and cleaner reactions with fewer side products. arkat-usa.org

The application of microwave energy has been successfully demonstrated in the synthesis of various benzamides and related heterocyclic compounds. arkat-usa.orgresearchgate.net For example, the ring opening of oxazolones by amines to form benzamides and the synthesis of benzimidazoles have been achieved with significantly improved efficiency under microwave irradiation. researchgate.netmdpi.com In many cases, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. researchgate.net The precise temperature control and immediate, volumetric heating provided by modern microwave reactors make the results highly reproducible, a crucial factor in medicinal chemistry and drug discovery. arkat-usa.org

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Typically hours to days | Often reduced to minutes. arkat-usa.orgmdpi.com |

| Heating Method | Conductive heating from the outside in (often slow and uneven) | Direct, uniform heating of the entire sample volume. arkat-usa.org |

| Yields | Variable | Generally higher yields are achieved. arkat-usa.org |

| Side Reactions | More prevalent due to prolonged heating | Often minimized, leading to cleaner reaction profiles. arkat-usa.org |

| Energy Efficiency | Lower | Higher, as energy is focused directly on the reactants. |

Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for N-(4-aminophenyl)-3-chlorobenzamide Confirmation

A combination of spectroscopic methods is essential for the unambiguous confirmation of the chemical structure of this compound. These techniques probe the magnetic and vibrational properties of the molecule's nuclei and bonds, as well as its electronic transitions, to provide a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of both the 3-chlorobenzoyl and the 4-aminophenyl moieties, as well as for the amine and amide protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of their respective substituents (the chloro and amino groups). The protons on the 4-aminophenyl ring are anticipated to appear in a characteristic AA'BB' pattern, while the protons on the 3-chlorobenzoyl ring will exhibit a more complex splitting pattern due to their meta and ortho relationships to the chloro and amide groups. The amide proton (N-H) typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. The protons of the primary amine group (-NH₂) will also present as a singlet, the integration of which corresponds to two protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Separate signals are expected for each unique carbon atom in the two aromatic rings, as well as for the carbonyl carbon of the amide group. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum (around 165-175 ppm). The positions of the signals for the aromatic carbons are influenced by the attached substituents. For instance, the carbon atom bonded to the chlorine atom will exhibit a characteristic chemical shift, as will the carbons attached to the amino and amide groups.

| Technique | Description | Expected Chemical Shifts (δ, ppm) |

|---|---|---|

| ¹H NMR | Provides information on the hydrogen environments. | Aromatic Protons: ~6.5-8.0 ppm Amide Proton (N-H): Variable, broad singlet Amine Protons (-NH₂): Variable singlet |

| ¹³C NMR | Provides information on the carbon framework. | Carbonyl Carbon (C=O): ~165-175 ppm Aromatic Carbons: ~110-150 ppm |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum will be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (N-H) groups are expected in the region of 3500-3200 cm⁻¹. The primary amine typically shows two bands in this region (symmetric and asymmetric stretching), while the secondary amide shows a single band. The carbonyl (C=O) stretching vibration of the amide group is a strong and characteristic absorption that typically appears in the range of 1680-1630 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will give rise to absorptions in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the amide and amine groups will also be present. Furthermore, the C-Cl stretching vibration will be observed in the fingerprint region of the spectrum.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Amine and Amide) | Stretching | 3500-3200 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C=O (Amide) | Stretching | 1680-1630 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | ~1400-1200 |

| C-Cl | Stretching | ~800-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show absorptions arising from π → π* transitions of the conjugated aromatic systems and the carbonyl group, as well as n → π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms. The presence of the amino group, an auxochrome, on one of the phenyl rings is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzanilide (B160483). The specific wavelengths of maximum absorbance (λmax) are dependent on the solvent used for the analysis.

| Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π | Aromatic rings, C=O group | ~200-300 |

| n → π | C=O, -NH₂, -NH- | >300 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₁ClN₂O), HRMS will provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula, confirming the presence of chlorine through its characteristic isotopic pattern (³⁵Cl and ³⁷Cl). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, showing characteristic losses of fragments such as the chloro-phenyl group or the aminophenyl group.

| Parameter | Description | Expected Value |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₁₃H₁₁ClN₂O |

| Calculated m/z | The theoretical mass-to-charge ratio of the molecular ion. | [M+H]⁺ ≈ 247.0638 |

| Isotopic Pattern | Characteristic pattern due to the presence of chlorine isotopes. | Presence of M and M+2 peaks in an approximate 3:1 ratio. |

Solid-State Structural Analysis

While spectroscopic techniques provide information about the molecular structure, solid-state analysis techniques like X-ray crystallography are necessary to determine the precise three-dimensional arrangement of atoms in a crystal and the intermolecular interactions that govern the crystal packing.

X-ray Crystallography of Related Benzamide (B126) Compounds

Although the specific crystal structure of this compound is not detailed in readily available literature, analysis of closely related benzamide compounds provides significant insight into the expected structural features. Studies on various N-aryl benzamides reveal common structural motifs.

Analysis of Conformational Features and Supramolecular Interactions

A detailed analysis of the crystallographic data for this compound is essential to understand its three-dimensional structure and the non-covalent interactions that govern its crystal packing. While specific crystallographic data for this compound is not publicly available, analysis of closely related structural isomers, such as 4-chloro-N-(3-chlorophenyl)benzamide, provides valuable insights into the likely conformational and supramolecular characteristics.

In analogous structures, the molecule's conformation is largely defined by the dihedral angle between the two aromatic rings and the planarity of the central amide bridge. For instance, in the isomeric 4-chloro-N-(3-chlorophenyl)benzamide, the two phenyl rings are nearly coplanar, exhibiting a very small dihedral angle of 3.7(2)°. nih.gov The amide group (NHCO) itself is typically planar and is twisted relative to the planes of the attached phenyl rings. In the case of 4-chloro-N-(3-chlorophenyl)benzamide, the amide group forms dihedral angles of 20.2(2)° and 21.5(1)° with the aniline (B41778) and benzoyl rings, respectively. nih.gov This twisted conformation is a common feature in benzanilide derivatives.

The supramolecular structure of these compounds is predominantly directed by a network of hydrogen bonds. The most significant of these is the intermolecular N—H···O hydrogen bond, which links the amide proton (N-H) of one molecule to the carbonyl oxygen (C=O) of a neighboring molecule. This interaction typically results in the formation of infinite one-dimensional chains. nih.gov For example, in the crystal packing of 4-chloro-N-(3-chlorophenyl)benzamide, molecules are linked into infinite chains along the c-axis by these N—H···O hydrogen bonds. nih.gov

Table 1: Representative Dihedral Angles in a Structural Isomer (4-chloro-N-(3-chlorophenyl)benzamide)

| Parameter | Angle (°) |

| Dihedral angle between aniline and benzoyl rings | 3.7 (2) |

| Dihedral angle between amide group and aniline ring | 20.2 (2) |

| Dihedral angle between amide group and benzoyl ring | 21.5 (1) |

Data derived from a structural isomer and presented for illustrative purposes. nih.gov

Table 2: Key Supramolecular Interactions in a Structural Isomer (4-chloro-N-(3-chlorophenyl)benzamide)

| Interaction Type | Description | Distance (Å) |

| N—H···O Hydrogen Bond | Links molecules into infinite chains | - |

| Cl···Cl Contact | Links adjacent molecular chains | 3.474 (1) |

Data derived from a structural isomer and presented for illustrative purposes. nih.gov

Structure Activity Relationship Sar Studies of N 4 Aminophenyl 3 Chlorobenzamide Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological profile of N-(4-aminophenyl)-3-chlorobenzamide derivatives can be significantly altered by modifying the substituents on the aromatic rings and by changing the positions of existing functional groups.

The specific placement of the amino and chloro groups on the this compound scaffold is crucial for its biological activity. Studies on related benzamide (B126) structures indicate that even slight changes in the position of these functional groups can lead to significant variations in potency and target selectivity.

For instance, the location of the amino group on the aniline (B41778) ring is a key determinant of activity. While the para-position (as in N-(4-aminophenyl)benzamides) is common in many biologically active molecules, shifting this group to the ortho-position, creating N-(2-aminophenyl)benzamide analogues, results in a different class of compounds, often explored as histone deacetylase (HDAC) inhibitors. nih.govnih.gov The ortho-aminophenyl moiety is a characteristic feature of HDAC inhibitors like Entinostat (MS-275), where it acts as a crucial zinc-binding group to interact with the active site of the enzyme. researchgate.net

Similarly, the position of the halogen on the benzamide ring influences the compound's inhibitory potential. While the parent compound features a chlorine atom at the meta-position, related studies on 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives have shown that the position of substituents on the aryl ring is highly important for potent activity, often more so than the nature of the substituent itself. nih.gov The electronic and steric effects imparted by the halogen's position can affect how the molecule fits into and interacts with the target protein's binding pocket.

Modifying the aromatic rings with various substituents is a common strategy to explore the SAR of this compound derivatives and enhance their activity profiles. Research into related benzamide scaffolds has demonstrated that these substitutions can profoundly impact target inhibition.

In the context of kinase inhibition, particularly vascular endothelial growth factor receptor-2 (VEGFR-2), substitutions on the benzamide portion have yielded potent inhibitors. For example, replacing the 3-chloro substituent with other groups can modulate activity. A study on N-(4-aminophenyl)-substituted benzamides showed that derivatives could potently inhibit various cyclin-dependent kinases (CDKs) and VEGFR-2. researchgate.net

Furthermore, introducing different groups onto the 4-aminophenyl ring can also tune the biological effect. In the development of inhibitors for DNA methyltransferases (DNMTs), analogues of the complex benzamide SGI-1027 were synthesized, where the 4-aminophenyl moiety was further substituted with aminopyrimidine groups, which were found to be important for interacting with the target enzyme. nih.govresearchgate.net

Studies on HDAC inhibitors have also explored extensive aromatic ring substitutions. For example, introducing a nitrogen mustard group [4-(bis(2-chloroethyl)amino)] onto the benzamide ring of an N-(2-aminophenyl)benzamide core created a potent, class I selective HDAC inhibitor with significantly higher potency against certain cancer cell lines compared to the established inhibitor SAHA. nih.gov Another study on HDAC inhibitors involved adding a 4-[(s-triazin-2-ylamino)methyl] group to the benzamide ring, which resulted in compounds with nanomolar inhibitory concentrations against HDAC1. nih.gov

The following table summarizes the effects of various substitutions on the activity of related benzamide scaffolds.

| Scaffold | Substitution | Target | Observed Activity | Reference |

| N-(2-aminophenyl)benzamide | 4-(bis(2-chloroethyl)amino) on benzamide ring | HDAC1, HDAC2, HDAC3 | IC50 values of 95.2, 260.7, and 255.7 nM, respectively. nih.gov | nih.gov |

| N-(2-aminophenyl)benzamide | 4-[(s-triazin-2-ylamino)methyl] on benzamide ring | HDAC1 | Showed potent enzymatic and anti-proliferative activities with IC50 values in the sub-micromolar range. nih.gov | nih.gov |

| N-(4-aminophenyl)benzamide | Various substitutions on the benzamide ring | VEGFR-2, CDK2, CDK5, CDK6 | Compounds showed potent inhibition, with some being more potent than the reference compound SNS-032 against certain CDKs. researchgate.net | researchgate.net |

Elucidation of Key Pharmacophoric Features

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For this compound derivatives, the amide linker and the two aryl moieties constitute the core pharmacophoric elements.

The amide linker is a critical structural feature, providing a rigid connection between the two aryl rings while also participating directly in target binding. The nitrogen and oxygen atoms of the amide group are key hydrogen bond donors and acceptors. researchgate.net In many kinase inhibitors, this linker forms crucial hydrogen bonds with residues in the hinge region of the ATP-binding pocket, anchoring the molecule in the active site. For HDAC inhibitors, the broader aminophenyl benzamide structure contributes to positioning the zinc-binding group correctly within the enzyme's catalytic tunnel. eurekaselect.com The orientation of the central amide bond has been shown to have a tangible, though sometimes minor, effect on biological activity. nih.gov

The aryl moieties—the 4-aminophenyl ring and the 3-chlorobenzoyl ring—are essential for establishing van der Waals and hydrophobic interactions within the target's binding site. They function as the scaffold upon which substituents can be placed to fine-tune binding affinity and selectivity. The 3-chlorophenyl group, for instance, can fit into specific hydrophobic pockets, with the chlorine atom potentially forming halogen bonds or other specific interactions. The 4-aminophenyl ring often serves as a versatile attachment point for additional functional groups designed to probe deeper pockets or interact with other regions of the target protein. nih.govresearchgate.net

Rational Design and Lead Optimization Strategies

Rational design and lead optimization are processes that use the understanding of a compound's SAR and its target's structure to design more effective drugs. This often involves creating analogues based on the structures of known, potent inhibitors.

The N-(4-aminophenyl)benzamide scaffold is a common feature in a variety of enzyme inhibitors, and its derivatives are often designed by modifying known lead compounds.

One prominent example is the development of DNMT inhibitors based on the structure of SGI-1027. nih.govresearchgate.net SGI-1027 contains a central 4-amino-N-(4-aminophenyl)benzamide core. Researchers designed and synthesized numerous analogues by modifying the quinoline (B57606) and aminopyrimidine moieties of the parent compound to better understand the SAR and improve activity. nih.gov

Similarly, in the field of HDAC inhibitors, new compounds have been designed using the structure of Entinostat (MS-275) as a template. researchgate.net Entinostat is an N-(2-aminophenyl)benzamide derivative. By retaining the core benzamide structure and introducing novel side chains and cap groups, researchers have developed new series of potent HDAC inhibitors. nih.govresearchgate.net Another study used the known HDAC inhibitor CI994 as a starting point, introducing a nitrogen mustard group to create a bifunctional inhibitor with enhanced antitumor properties. nih.gov

Lead optimization efforts for TYK2 kinase inhibitors also started with a 4-aminopyridine (B3432731) benzamide lead molecule. nih.gov Through structure-based design, modifications such as adding dichloro and fluorocyclopropylamide groups were made to the lead structure, which significantly improved potency and selectivity. nih.gov These examples underscore the common strategy of using a known inhibitor's scaffold as a foundation for designing novel analogues with improved therapeutic profiles.

Lack of Specific Research Data on this compound Derivatives Hinders Detailed Analysis of Bioisosteric Replacements

Despite a comprehensive search of scientific literature, specific structure-activity relationship (SAR) studies focusing on the bioisosteric replacement of the amide group or other moieties in this compound derivatives could not be identified. The existing research landscape provides general principles of bioisosterism in medicinal chemistry, with examples pertaining to various benzamide-containing compounds, but lacks focused studies on the particular chemical scaffold of this compound.

This absence of targeted research means that a detailed exploration of bioisosteric replacements and the corresponding research findings, including data tables on the biological activities of such derivatives, cannot be provided at this time. Bioisosterism is a key strategy in drug design aimed at modifying a lead compound to enhance its pharmacological and pharmacokinetic properties by replacing a functional group with another that has similar physical and chemical characteristics.

In the context of benzamide derivatives, bioisosteric replacement of the amide bond is a common strategy to improve metabolic stability, oral bioavailability, and target selectivity. Common bioisosteres for the amide group include, but are not limited to, heterocycles such as oxadiazoles, triazoles, and pyrazoles, as well as other functionalities like thioamides, ureas, and sulfonamides. These replacements can alter the electronic properties, hydrogen bonding capabilities, and conformational flexibility of the molecule, thereby influencing its interaction with biological targets.

For instance, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) ring is a well-established tactic in medicinal chemistry. This modification can maintain the key hydrogen bonding interactions while potentially improving metabolic stability by removing the labile amide bond. Similarly, thioamides, where the carbonyl oxygen is replaced by sulfur, can lead to altered hydrogen bonding properties and increased lipophilicity, which may affect cell permeability and target engagement.

While these general principles are widely applied in drug discovery, the specific outcomes of such modifications are highly dependent on the molecular context of the parent compound and its biological target. Without dedicated research on this compound and its analogs, any discussion on the exploration of bioisosteric replacements would be purely speculative and not based on the detailed research findings and data tables as required.

Further research is necessary to explore the potential of bioisosteric modifications on the this compound scaffold to understand how such changes would impact its biological activity and to establish a clear structure-activity relationship.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. royalsocietypublishing.org This analysis is instrumental in forecasting the binding affinity and mode of interaction between a ligand, such as N-(4-aminophenyl)-3-chlorobenzamide, and a biological target.

While specific molecular docking studies for this compound with ABL1 and COX-2 are not prominently available, research on analogous structures offers predictive insights.

ABL1 (Abelson murine leukemia viral oncogene homolog 1): Studies on 3-chloro-N-(2-methyl-5-((4-(pyridin-2-yl)pyrimidin-2-yl)amino)phenyl)benzamide (PAPP1), an analogue of Imatinib that shares the 3-chlorobenzamide (B146230) moiety, demonstrate its potential interaction with the tyrosine kinase (TK) domain of the ABL1 protein. royalsocietypublishing.org This interaction is critical for mitigating the effects of the BCR::ABL1 mutation in Chronic Myeloid Leukemia (CML). royalsocietypublishing.org Molecular docking of PAPP1 showed a strong binding affinity to the ABL1 enzyme, with a binding energy comparable to the established drug Imatinib. royalsocietypublishing.org The interactions primarily involve hydrogen bonds and dispersion forces, which stabilize the ligand within the active site. royalsocietypublishing.org

Key interactions observed for the analogue PAPP1 with the ABL1 TK domain highlight the importance of hydrogen bonding in stabilizing the complex. royalsocietypublishing.org

Table 1: Predicted Hydrogen Bond Interactions for PAPP1 with ABL1 Active Site

| Atom in Ligand | Interacting Residue in Protein | Distance (Å) |

|---|---|---|

| N4–H4N | N1c | - |

| O1w–H1w | N3b | - |

Data derived from studies on the analogous compound PAPP1. Specific distances were not detailed in the provided results. royalsocietypublishing.org

COX-2 (Cyclooxygenase-2): There is no specific information available in the search results regarding the molecular docking of this compound with the COX-2 enzyme. In silico studies on other benzamide (B126) derivatives have targeted COX-1 and COX-2 domains to confirm potential anti-inflammatory activity, suggesting a possible avenue for future investigation for this compound. researchgate.net

The mechanism of action for compounds targeting specific enzymes can be computationally elucidated through ligand-protein interaction analysis. For benzamide derivatives targeting the ABL1 protein, the mechanism involves the inhibition of its tyrosine kinase domain. royalsocietypublishing.org By binding to the active site, the ligand can block the phosphorylation process, which is a crucial step in the signaling pathway that leads to cell proliferation in CML. royalsocietypublishing.orgnih.gov The computational models suggest that the stability of the ligand-protein complex, governed by non-covalent interactions like hydrogen bonds and van der Waals forces, is key to its inhibitory potential. royalsocietypublishing.org The presence of halogen bonds, involving the chlorine atom, may also play a significant role in the ligand-protein interactions. royalsocietypublishing.org

Electronic Structure Calculations

Electronic structure calculations, often performed using Density Functional Theory (DFT), are vital for understanding the intrinsic properties of a molecule, such as its stability, reactivity, and the distribution of charge. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. royalsocietypublishing.org The MEP surface highlights regions that are rich in electrons (electrophilic, typically colored in shades of red) and regions that are electron-deficient (nucleophilic, shown in shades of blue). royalsocietypublishing.org

For the related compound PAPP1, MEP analysis identified strong nucleophilic regions, crucial for intermolecular interactions. royalsocietypublishing.org This analysis helps in understanding the potential electrostatic interactions the compound might have within a biological system, such as the active site of an enzyme. royalsocietypublishing.org Similarly, for other related benzamide derivatives, MEP analysis has been used to identify chemically reactive regions around specific atoms. researchgate.net

Table 2: Summary of MEP Analysis Findings for PAPP1

| Potential Region | Color | Interpretation | Significance |

|---|---|---|---|

| Electrophilic | Red | Regions susceptible to electrophilic addition | Site for potential interaction with electron-rich residues |

| Nucleophilic | Blue | Regions susceptible to nucleophilic attacks | Site for potential interaction with electron-deficient residues |

Findings based on the analysis of the analogous compound PAPP1. royalsocietypublishing.org

Vibrational analysis, often coupled with DFT calculations, provides insights into the structural stability of a molecule. royalsocietypublishing.org The calculated vibrational frequencies can be compared with experimental data from techniques like FTIR spectroscopy to confirm the molecular structure. semanticscholar.org Theoretical vibrational analysis for the PAPP1 analogue supported its structural stability and bioactivity. royalsocietypublishing.org The stability of the crystal structure is further reinforced by various intermolecular interactions, including hydrogen bonding and van der Waals forces. royalsocietypublishing.org

Ionization State Analysis and pKa Predictions

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. The pKa value, which indicates the strength of an acid, is used to predict this ionization state.

While specific pKa predictions for this compound were not found in the search results, studies on other N-phenylbenzamide derivatives have demonstrated the importance of this parameter. acs.orgdoi.org In one such study, the measured pKa values indicated different ionization states at pH 7.4, which correlated with the compounds' DNA binding affinities. acs.orgdoi.org For some scaffolds, a higher predicted pKa suggests that a significantly higher proportion of the compound is likely to be protonated at physiological pH, which can impact its solubility and interaction with targets. General computational methods for predicting pKa values for druglike molecules are available and could be applied to this compound in future studies.

Correlation of Ionization with Biological Activity and DNA Binding

The biological activity of many small molecules, including N-phenylbenzamide derivatives, is intrinsically linked to their ionization state at physiological pH. nih.govacs.org The ability of a compound to exist in a protonated (cationic) form is often crucial for its interaction with macromolecular targets such as DNA. The mitochondrial DNA of certain parasites, for instance, is a known target for minor groove binders, a process that relies heavily on the physicochemical properties of the drug molecule. nih.govacs.org

Studies on N-phenylbenzamide analogues reveal a direct correlation between the compound's pKa—the pH at which it is 50% ionized—and its DNA binding affinity. nih.gov Compounds with basic functional groups, such as the amino group in this compound, can become protonated under physiological conditions (typically pH 7.4). This positive charge facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, anchoring the molecule, often within the minor groove. nih.govacs.org

For a series of N-phenylbenzamide derivatives, it has been demonstrated that different ionization states at pH 7.4 correlate with their DNA binding affinities. nih.govacs.org While specific experimental pKa values for this compound are not detailed in the available literature, the principle remains fundamental. The amino group on the phenyl ring is the primary site for protonation. Its basicity, and therefore the degree of ionization at a given pH, is influenced by the electronic properties of the rest of the molecule, including the 3-chloro substituent on the benzamide ring. This ionization is a prerequisite for the molecule to effectively engage with and bind to DNA, which in many cases is the initiating event for its biological effect. nih.govresearchgate.net This binding can disrupt DNA replication and transcription, leading to cellular death, a mechanism exploited in antimicrobial and anticancer agents. acs.org

| Compound Feature | pKa Value | % Ionized at pH 7.4 (Conceptual) | Relative DNA Binding Affinity |

|---|---|---|---|

| Derivative with strongly basic group | High (~9.0) | >95% | High |

| Derivative with moderately basic group | Medium (~7.4) | ~50% | Moderate |

| Derivative with weakly basic group | Low (~6.0) | <5% | Low |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to identify correlations between the physicochemical properties of a series of compounds and their biological activities. spu.edu.symdpi.com The primary goal of QSAR is to develop a mathematical model that can predict the activity of novel molecules before their synthesis, thereby streamlining the drug discovery process, reducing costs, and focusing efforts on the most promising candidates. spu.edu.symdpi.com

A QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds, such as analogues of this compound, with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition or cell growth) is compiled. mdpi.com

Descriptor Calculation: For each molecule in the series, a variety of molecular descriptors are calculated. These descriptors quantify different physicochemical properties. rjpbr.com

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical methods like leave-one-out (LOO) cross-validation and by using an external set of compounds not included in the model's development. rjpbr.comfrontiersin.org

For a series of benzamide derivatives, a QSAR model would typically explore the following descriptors:

Hydrophobicity: Represented by log P (the logarithm of the partition coefficient between octanol (B41247) and water), this descriptor influences how a molecule crosses cell membranes and binds to proteins. spu.edu.sy

Electronic Properties: These are described by parameters like the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing effect of substituents on the aromatic ring. These effects can influence ionization and binding interactions.

Steric Properties: Parameters such as molar refractivity (MR) or Taft steric parameters (Es) account for the size and shape of substituents, which can affect how a molecule fits into a binding site.

A hypothetical QSAR equation might look like this: log(1/C) = k₁ * logP - k₂ * (logP)² + k₃ * σ + k₄ * Es + constant

Where C is the concentration required for a specific biological effect, and k₁, k₂, k₃, and k₄ are coefficients determined by the regression analysis. spu.edu.sy The parabolic (logP)² term suggests an optimal hydrophobicity exists for activity. spu.edu.sy

| Substituent at Position 3 | logP (Hydrophobicity) | Hammett Constant (σ) (Electronic Effect) | Steric Parameter (MR) | Observed Activity (IC₅₀, μM) (Hypothetical) |

|---|---|---|---|---|

| -H | 2.50 | 0.00 | 1.03 | 15.2 |

| -Cl | 3.21 | 0.37 | 6.03 | 5.8 |

| -CH₃ | 3.01 | -0.07 | 5.65 | 9.1 |

| -NO₂ | 2.58 | 0.71 | 7.36 | 2.5 |

This type of analysis provides crucial insights for lead optimization, guiding chemists in designing new derivatives with potentially enhanced potency. spu.edu.symdpi.com

Analytical Applications and Derivatization Approaches

Use of N-(4-aminophenyl) Moiety in Chemical Derivatization for Enhanced Detection

Chemical derivatization is a widely employed strategy in analytical chemistry to improve the detection sensitivity and chromatographic behavior of analytes that are otherwise difficult to detect. nih.gov This process involves chemically modifying the analyte to introduce a "tag" that has more favorable properties for analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS). ddtjournal.com

The N-(4-aminophenyl) moiety, a core component of N-(4-aminophenyl)-3-chlorobenzamide, is particularly useful in this context. When used as a derivatizing agent, a molecule containing this moiety can be attached to a target analyte, thereby imparting its beneficial characteristics onto the analyte. For instance, reagents incorporating an N-(4-aminophenyl) group can be used to tag molecules that lack easily ionizable groups, such as organic acids or steroids, significantly improving their detectability. nih.govnih.gov

Improvement of Sensitivity in Chromatography-Mass Spectrometry (LC-MS, SFC-MS)

The coupling of chromatography with mass spectrometry, as seen in LC-MS and supercritical fluid chromatography-mass spectrometry (SFC-MS), provides a powerful platform for the separation and detection of chemical compounds. nih.govuva.es However, the sensitivity of these techniques can be limited for certain classes of molecules. Derivatization with a suitable agent can overcome these limitations. ddtjournal.com

The N-(4-aminophenyl) group, as part of a larger derivatization tag, can significantly enhance the sensitivity of both LC-MS and SFC-MS analyses. nih.govrowan.edu Research has shown that using a derivatization tag with high proton affinity, such as N-(4-aminophenyl)piperidine, can lead to substantial improvements in detection limits for organic acids in SFC-MS. nih.govrowan.edunsf.gov In one study, this derivatization approach improved detection limits by 25- to 2100-fold, with a sensitivity increase of at least 200-fold for compounds that were already detectable in their underivatized state. nih.govrowan.edu

This enhancement is due to several factors. The introduction of the N-(4-aminophenyl) moiety increases the molecular weight and can alter the polarity of the analyte. This can lead to better retention and separation on chromatographic columns, particularly in reversed-phase LC and SFC. ddtjournal.comuva.es Furthermore, the aromatic nature of the phenyl group can also facilitate detection by UV absorbance if a photodiode array detector is used in conjunction with the mass spectrometer.

| Analytical Technique | Benefit of N-(4-aminophenyl) Moiety Derivatization | Example Application | Reported Improvement |

|---|---|---|---|

| SFC-MS | Improved detection of poorly ionizable compounds | Analysis of organic acids | 25- to 2100-fold improvement in detection limits. nih.govrowan.edu |

| LC-MS | Enhanced sensitivity and chromatographic separation | Analysis of steroids and other biomolecules | Significant increases in signal intensity. ddtjournal.comnih.gov |

Future Research Directions

Development of Novel Analogues with Optimized Biological Profiles

The core structure of N-(4-aminophenyl)-3-chlorobenzamide presents a versatile template for the generation of novel analogues with enhanced potency, selectivity, and favorable pharmacokinetic properties. Future research will undoubtedly focus on systematic structural modifications to unlock its full therapeutic potential. The N-phenylbenzamide scaffold is a common feature in a variety of potent biological agents, and lessons from these related compounds can guide the derivatization of this compound.

For instance, research on other N-phenylbenzamide derivatives has demonstrated that substitutions on both the benzamide (B126) and aniline (B41778) rings can significantly influence biological activity. Studies on imidazole-based N-phenylbenzamide derivatives have shown that the introduction of different substituents can lead to compounds with potent anticancer activity. nih.govmdpi.com One study reported that derivatives with specific substitutions exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range. nih.gov Similarly, the synthesis and evaluation of N-phenylbenzamide derivatives as antiviral agents against Enterovirus 71 have revealed that modifications at the C-3 position of the benzamide ring are crucial for antiviral efficacy. google.com

Future efforts in developing analogues of this compound will likely involve:

Substitution on the aniline ring: Introducing various functional groups to the 4-amino position or other positions on the phenyl ring could modulate the compound's interaction with biological targets and alter its solubility and metabolic stability.

Modification of the chlorobenzamide moiety: Exploring different halogen substitutions or the introduction of other electron-withdrawing or electron-donating groups on the benzoyl ring could fine-tune the electronic properties of the molecule and enhance its binding affinity to target proteins.

Scaffold hopping and hybridization: Replacing the phenyl rings with other aromatic or heteroaromatic systems, or conjugating the core structure with other pharmacologically active moieties, could lead to the discovery of entirely new classes of therapeutic agents with unique biological profiles.

The following table summarizes the activity of some N-phenylbenzamide derivatives, highlighting the potential for discovering potent compounds through analog development.

| Compound ID | Modification | Biological Activity | Reference |

| 4e | Imidazole-based N-phenylbenzamide | Anticancer, IC50 7.5-11.1 μM | nih.gov |

| 4f | Imidazole-based N-phenylbenzamide | Anticancer, IC50 7.5-11.1 μM | nih.gov |

| 1e | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Anti-EV 71, IC50 5.7-12 μM | google.com |

Comprehensive Mechanistic Studies at the Cellular and Molecular Levels

A deep understanding of the mechanism of action of this compound and its analogues is paramount for their rational development as therapeutic agents. Future research must delve into the intricate cellular and molecular pathways modulated by these compounds to identify their primary biological targets and downstream effects.

A significant breakthrough in this area is the identification of this compound as a key structural component in the development of dual inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and indoleamine 2,3-dioxygenase (IDO). nih.govteras.ng Both NAMPT and IDO are crucial enzymes involved in cancer cell metabolism and immune evasion, making them attractive targets for oncology drug discovery. nih.govteras.ng The ability of a single chemical entity to inhibit both of these targets suggests a powerful anti-tumor strategy.

Future mechanistic studies should aim to:

Validate and characterize the dual inhibition of NAMPT and IDO: This includes determining the binding modes of this compound and its derivatives to both enzymes through techniques like X-ray crystallography and cryo-electron microscopy.

Investigate downstream signaling pathways: Elucidating how the inhibition of NAMPT and IDO by these compounds affects cellular processes such as energy metabolism, DNA repair, and immune cell activation will be crucial.

Explore other potential mechanisms: Research on related benzamide derivatives has revealed a wide range of biological activities, including the inhibition of the mitochondrial permeability transition pore (PTP) and anticonvulsant effects. It is therefore plausible that this compound and its analogues may possess other, as-yet-undiscovered mechanisms of action that warrant investigation. For example, some N-phenylbenzamide derivatives have been found to be potent inhibitors of the PTP, a critical regulator of cell death.

Exploration of Multi-Target Therapeutic Strategies

The discovery of this compound's potential as a dual NAMPT/IDO inhibitor highlights a growing trend in drug discovery: the development of multi-target agents. nih.govteras.ng Such compounds can offer several advantages over single-target drugs, including enhanced efficacy, a reduced likelihood of drug resistance, and a more favorable side-effect profile.

The N-phenylbenzamide scaffold is particularly well-suited for the design of multi-target ligands due to its ability to interact with a variety of biological targets. Future research in this area should focus on:

Rational design of multi-target inhibitors: Leveraging the known structure-activity relationships of this compound and related compounds to design novel analogues with precisely tailored polypharmacology.

Identification of synergistic target combinations: Exploring other combinations of targets that could be effectively modulated by a single N-phenylbenzamide-based molecule to achieve synergistic therapeutic effects in complex diseases like cancer.

Preclinical and clinical evaluation of multi-target candidates: Rigorously testing the efficacy and safety of promising multi-target compounds in relevant disease models to translate these innovative therapeutic strategies into clinical practice.

Integration of Advanced Computational and Experimental Approaches for Drug Design

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. The future development of this compound and its analogues will heavily rely on the integration of these advanced approaches to accelerate the design-make-test-analyze cycle.

Computational methods have already proven invaluable in the study of N-phenylbenzamide derivatives. For example, in silico studies, including molecular docking and molecular dynamics simulations, have been instrumental in identifying potential protein kinase targets and elucidating the binding modes of novel imidazole-based N-phenylbenzamide anticancer agents. nih.govmdpi.com

Future research should continue to leverage and expand upon these integrated approaches by:

Employing structure-based drug design: Using the three-dimensional structures of target proteins to guide the design of more potent and selective inhibitors based on the this compound scaffold.

Utilizing ligand-based drug design: Applying pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies to identify the key chemical features required for biological activity and to predict the potency of novel analogues.

Predicting ADMET properties: Using in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new compounds early in the drug discovery process, thereby reducing the risk of late-stage failures.

High-throughput screening: Combining computational screening of large virtual libraries with high-throughput experimental screening to rapidly identify promising lead compounds for further optimization.

The continued application of these sophisticated computational and experimental techniques will be essential for unlocking the full therapeutic potential of this compound and its derivatives, paving the way for the development of next-generation medicines.

Q & A

What are the recommended synthetic routes for N-(4-aminophenyl)-3-chlorobenzamide, and how can reaction conditions be optimized?

Level: Basic

Answer:

The synthesis typically involves coupling 3-chlorobenzoic acid derivatives with 4-aminophenylamine. A common method is the reaction of 3-chlorobenzoyl chloride with 4-aminophenylamine in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts . Optimization includes:

- Solvent choice: Use anhydrous dichloromethane or THF to minimize side reactions.

- Temperature: Maintain 0–5°C during initial mixing to control exothermicity, then warm to room temperature.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields >90% purity.

What analytical techniques are critical for confirming the structure and purity of this compound?

Level: Basic

Answer:

- NMR spectroscopy: and NMR verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, amide NH at δ 10.1 ppm) .

- X-ray crystallography: Resolves bond angles and torsional strain (e.g., dihedral angle between benzamide and aniline rings: ~30°) .

- Mass spectrometry: ESI-MS confirms molecular weight (MW = 246.69 g/mol) with [M+H] peak at m/z 247.1 .

- HPLC: Purity >98% achieved using a C18 column (acetonitrile/water mobile phase).

How do structural modifications at the amino and chloro positions influence biological activity?

Level: Advanced

Answer:

Structure-activity relationship (SAR) studies highlight:

- Amino group position: The 4-aminophenyl isomer (IC = 10 µM against tubulin) shows stronger anticancer activity than the 3-aminophenyl analog (IC = 15 µM) due to improved binding to tubulin’s colchicine site .

- Chloro substitution: 3-Chloro enhances electron-withdrawing effects, stabilizing the amide bond and improving metabolic stability compared to 4-chloro derivatives .

- Advanced modifications: Introducing trifluoromethyl groups (e.g., ) increases lipophilicity and bioavailability but may reduce solubility .

What methodologies are used to evaluate the compound’s tubulin inhibition and cytotoxicity?

Level: Advanced

Answer:

- Tubulin polymerization assays: Monitor absorbance at 350 nm to quantify inhibition. IC values are derived from dose-response curves (e.g., 10 µM for this compound) .

- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) compare activity to standards like 5-fluorouracil (5-FU). For example, analogs of this compound show 2–3× higher potency than 5-FU in breast cancer models .

- Mechanistic studies: Immunofluorescence microscopy visualizes microtubule disruption in treated cells .

How can contradictions in reported biological activity data be resolved?

Level: Advanced

Answer: Discrepancies arise from:

- Assay variability: Differences in cell lines (e.g., HeLa vs. HT-29), serum content, or incubation time. Standardize protocols using CLSI guidelines.

- Compound stability: Degradation in DMSO stock solutions (e.g., hydrolysis of the amide bond) can reduce apparent activity. Use fresh solutions and confirm stability via HPLC .

- Statistical rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Report 95% confidence intervals for IC values .

What in silico strategies predict the pharmacokinetics and target interactions of this compound?

Level: Advanced

Answer:

- Molecular docking: AutoDock Vina or Schrödinger Suite models binding to tubulin (PDB: 1SA0). The 4-aminophenyl group forms hydrogen bonds with β-tubulin’s Thr179 .

- ADMET prediction: SwissADME estimates moderate bioavailability (TPSA = 65 Ų, LogP = 2.1) and high blood-brain barrier penetration.

- MD simulations: GROMACS assesses binding stability; RMSD <2 Å over 100 ns indicates robust target engagement .

How can spectroscopic data be interpreted to distinguish this compound from structural analogs?

Level: Advanced

Answer: Key spectral differences include:

- IR spectroscopy: The amide C=O stretch at 1660 cm vs. 1680 cm for N-(3-aminophenyl) analogs due to resonance effects .

- NMR: Para-substituted aniline protons (doublet at δ 7.3 ppm, J = 8.5 Hz) vs. meta-substituted (multiplet at δ 7.1–7.4 ppm) .

- UV-Vis: λ at 265 nm (π→π* transition) with a molar absorptivity of 12,000 L·mol·cm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.